4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
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Overview
Description
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a fluorinated heterocyclic compound It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with a fluorine atom at the 4-position, a methyl group at the 2-position, and a triisopropylsilyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of electrophilic fluorination to introduce the fluorine atom at the desired position . The triisopropylsilyl group can be introduced using standard silylation techniques, often involving the use of triisopropylsilyl chloride and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the triisopropylsilyl group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the triisopropylsilyl group.
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the triisopropylsilyl group.
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to the combination of the fluorine atom, methyl group, and triisopropylsilyl group on the pyrrolo[2,3-b]pyridine core. This combination of substituents can significantly influence the compound’s chemical and physical properties, making it a valuable tool for various applications in scientific research .
Properties
Molecular Formula |
C17H28FN3Si |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C17H28FN3Si/c1-10(2)22(11(3)4,12(5)6)21-13(7)8-14-16(18)15(19)9-20-17(14)21/h8-12H,19H2,1-7H3 |
InChI Key |
VXJXAHQPFPVAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N)F |
Origin of Product |
United States |
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